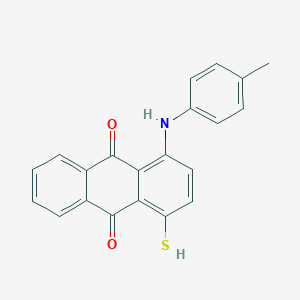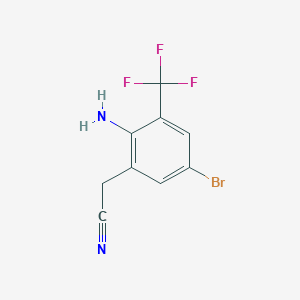
Sodium 2-methoxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a versatile reagent in various chemical reactions, particularly in the synthesis of organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyridine-3-sulfinate typically involves the sulfonation of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with sulfur trioxide in the presence of a suitable solvent, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Sulfides: Result from reduction reactions.
Substituted Pyridines: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 2-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is particularly useful in cross-coupling reactions, where it can form carbon-sulfur bonds with high efficiency .
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-2-sulfinate
- Sodium pyridine-4-sulfinate
- Sodium benzenesulfinate
Comparison: Sodium 2-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction outcomes and product selectivity .
Eigenschaften
Molekularformel |
C6H6NNaO3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;2-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-6-5(11(8)9)3-2-4-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
CUOVDVJUTZQMAT-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC=N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


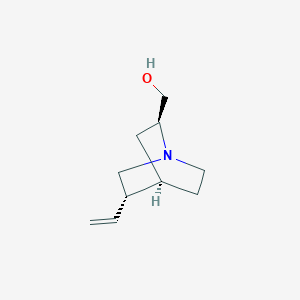

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
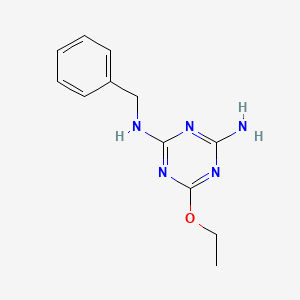

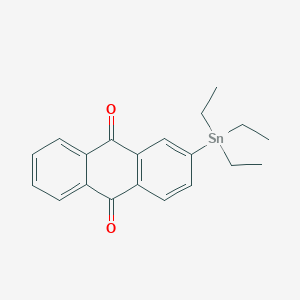

![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)



